

# Technical Support Center: Tin-120 Isotopic Analysis

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## Compound of Interest

Compound Name: *tin-120*

Cat. No.: B083160

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting **tin-120** isotopic analysis.

## Frequently Asked Questions (FAQs)

**Q1:** What are the primary calibration standards available for tin isotopic analysis?

**A1:** Two main types of calibration standards are used:

- Certified Reference Materials (CRMs): The most common is NIST SRM 3161a. This is a solution standard with a certified total tin concentration. While the certificate of analysis focuses on the total concentration, it is often used as a reference for isotopic measurements, assuming natural isotopic abundance for initial calibrations.[1][2]
- In-house Standards: Many laboratories prepare their own standards by dissolving high-purity (99.9% or greater) tin metal in an appropriate acid matrix. These are calibrated against CRMs and are used for routine analysis and as quality control samples.

**Q2:** How are tin isotope ratios typically reported?

**A2:** Tin isotope ratios are reported using the delta ( $\delta$ ) notation in parts per thousand (per mil,  $\text{‰}$ ). This notation expresses the relative difference of an isotope ratio in a sample compared to

a known standard.[3][4][5][6][7] The formula for calculating a delta value for the  $^{124}\text{Sn}/^{120}\text{Sn}$  ratio, for example, is:

$$\delta^{124}\text{Sn} (\%) = [ (^{124}\text{Sn}/^{120}\text{Sn})_{\text{sample}} / (^{124}\text{Sn}/^{120}\text{Sn})_{\text{standard}} - 1 ] * 1000$$

Q3: Why is an internal standard, such as antimony (Sb), used in tin isotopic analysis?

A3: An internal standard, like antimony, is added to both the samples and calibration standards to correct for instrumental mass bias.[3] Mass bias is the preferential transmission of heavier or lighter isotopes through the mass spectrometer, which can affect the accuracy of the measured isotope ratios. By monitoring the known isotope ratio of the internal standard, any instrumental drift or mass discrimination effects can be mathematically corrected for in the tin isotope ratio measurements.[8]

Q4: What is a "double-spike" technique and when is it used?

A4: A double-spike is a mixture of two enriched isotopes of the element of interest (e.g.,  $^{117}\text{Sn}$  and  $^{122}\text{Sn}$ ). It is added to a sample before any chemical processing. This technique is a powerful method for correcting for mass fractionation that occurs during both instrumental analysis and sample preparation (e.g., column chromatography). It generally provides higher precision and accuracy compared to other mass bias correction methods.

## Troubleshooting Guides

This section addresses specific issues that may be encountered during tin isotopic analysis using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Problem	Potential Cause(s)	Recommended Solution(s)
Inaccurate or irreproducible results	<p>1. Uncorrected Mass Bias: Instrumental drift or non-linear mass discrimination.</p>	<ul style="list-style-type: none"><li>• Ensure the consistent addition of an internal standard (e.g., Antimony) to all samples and standards.</li><li>• Employ a standard-sample bracketing approach, analyzing a known standard before and after a set of unknown samples.</li><li>• For highest precision, consider using a double-spike technique.</li></ul>
2. Matrix Mismatch: Differences in the acid concentration or presence of other elements between samples and standards.	<p>• Match the acid matrix of the calibration standards and blanks to that of the samples as closely as possible.</p> <p>• If samples have complex matrices (e.g., bronze digests), use anion exchange chromatography to purify tin.</p>	
Signal Instability (High RSDs)	<p>1. Sample Introduction System Issues: Worn peristaltic pump tubing, clogged nebulizer, or air leaks in the tubing.</p>	<ul style="list-style-type: none"><li>• Regularly inspect and replace peristaltic pump tubing (typical lifetime is 8-12 hours of continuous use).</li><li>• Check for consistent mist formation from the nebulizer. If inconsistent, clean the nebulizer by backflushing with dilute acid (do not sonicate).</li><li>• Ensure all tubing connections are secure and free of leaks.</li></ul>
2. Incomplete Sample Digestion: Particulate matter in the sample solution.	<p>• Ensure complete dissolution of the sample. For difficult matrices like cassiterite (<math>\text{SnO}_2</math>), this may require a</p>	

reduction to metallic tin before acid digestion.<sup>[3]</sup> • Centrifuge or filter samples to remove any particulate matter before introduction to the ICP-MS.

#### Low Signal Intensity

1. Poor Nebulization Efficiency:  
Issues with the nebulizer or spray chamber.

- Check for blockages in the nebulizer. • Ensure the sample uptake rate is appropriate for your nebulizer and ICP-MS system.

2. Incorrect Instrument Tuning:  
Suboptimal settings for plasma power, gas flows, or ion lenses.

- Perform daily performance checks and autotuning of the instrument to ensure consistent and optimal performance.

#### Known Interferences on Tin Isotopes

1. Isobaric Interferences:  
Direct overlap of isotopes from other elements with tin isotopes (e.g.,  $^{120}\text{Te}$  on  $^{120}\text{Sn}$ ).

- If tellurium is suspected in the sample, monitor a non-interfered tellurium isotope (e.g.,  $^{125}\text{Te}$ ) to mathematically correct for the interference on  $^{120}\text{Sn}$ . • Use chromatographic separation to remove the interfering element prior to analysis.

2. Polyatomic Interferences:  
Formation of molecular ions in the plasma that have the same mass-to-charge ratio as tin isotopes (e.g.,  $^{104}\text{Ru}^{16}\text{O}^+$  or  $^{104}\text{Pd}^{16}\text{O}^+$  on  $^{120}\text{Sn}$ ).

- These are generally less common for tin but can be an issue in complex matrices. • Analyze a matrix blank to identify potential polyatomic interferences. • Use of a collision/reaction cell in the ICP-MS can help to reduce or eliminate these interferences.

## Quantitative Data Summary

The following table summarizes the natural isotopic composition of tin and the certified concentration of a widely used tin standard.

Parameter	Value	Reference
Standard Reference Material	NIST SRM 3161a	[1][2]
Certified Total Tin Concentration	$10.011 \pm 0.025$ mg/g	[1]
Natural Isotopic Abundance of Tin-120	32.58%	
Other Stable Tin Isotopes & Abundances	$^{112}\text{Sn}$ : 0.97% $^{114}\text{Sn}$ : 0.66% $^{115}\text{Sn}$ : 0.34% $^{116}\text{Sn}$ : 14.54% $^{117}\text{Sn}$ : 7.68% $^{118}\text{Sn}$ : 24.22% $^{119}\text{Sn}$ : 8.59% $^{122}\text{Sn}$ : 4.63% $^{124}\text{Sn}$ : 5.79%	
Typical Measurement Precision (NIST SRM 3161a)	$\pm 0.021\%$ for $\delta^{122}/^{118}\text{Sn}$ (using double spike)	[9]
	$\pm 0.059\%$ for $\delta^{122}/^{118}\text{Sn}$ (using Sb internal standard)	[9]

## Experimental Protocols

### 1. Preparation of an In-House Tin Standard Solution (1000 ppm)

This protocol describes the preparation of a 1000 ppm tin standard solution from high-purity tin metal.

- Materials:
  - High-purity tin metal ( $\geq 99.9\%$ )
  - Concentrated Hydrochloric Acid (HCl)

- Deionized water (18.2 MΩ·cm)
- 1000 mL volumetric flask (Class A)
- Procedure:
  - Accurately weigh 1.000 g of high-purity tin metal.
  - Place the tin metal into the 1000 mL volumetric flask.
  - Carefully add a mixture of 50 mL of deionized water and 250 mL of concentrated HCl to the flask.
  - Allow the tin to dissolve completely. Gentle heating may be applied to facilitate dissolution.
  - Once the tin is fully dissolved and the solution has cooled to room temperature, dilute to the 1000 mL mark with deionized water.
  - Cap the flask and invert several times to ensure the solution is thoroughly mixed.
  - Transfer the solution to a clean, labeled storage bottle. This stock solution can be further diluted to create working standards.

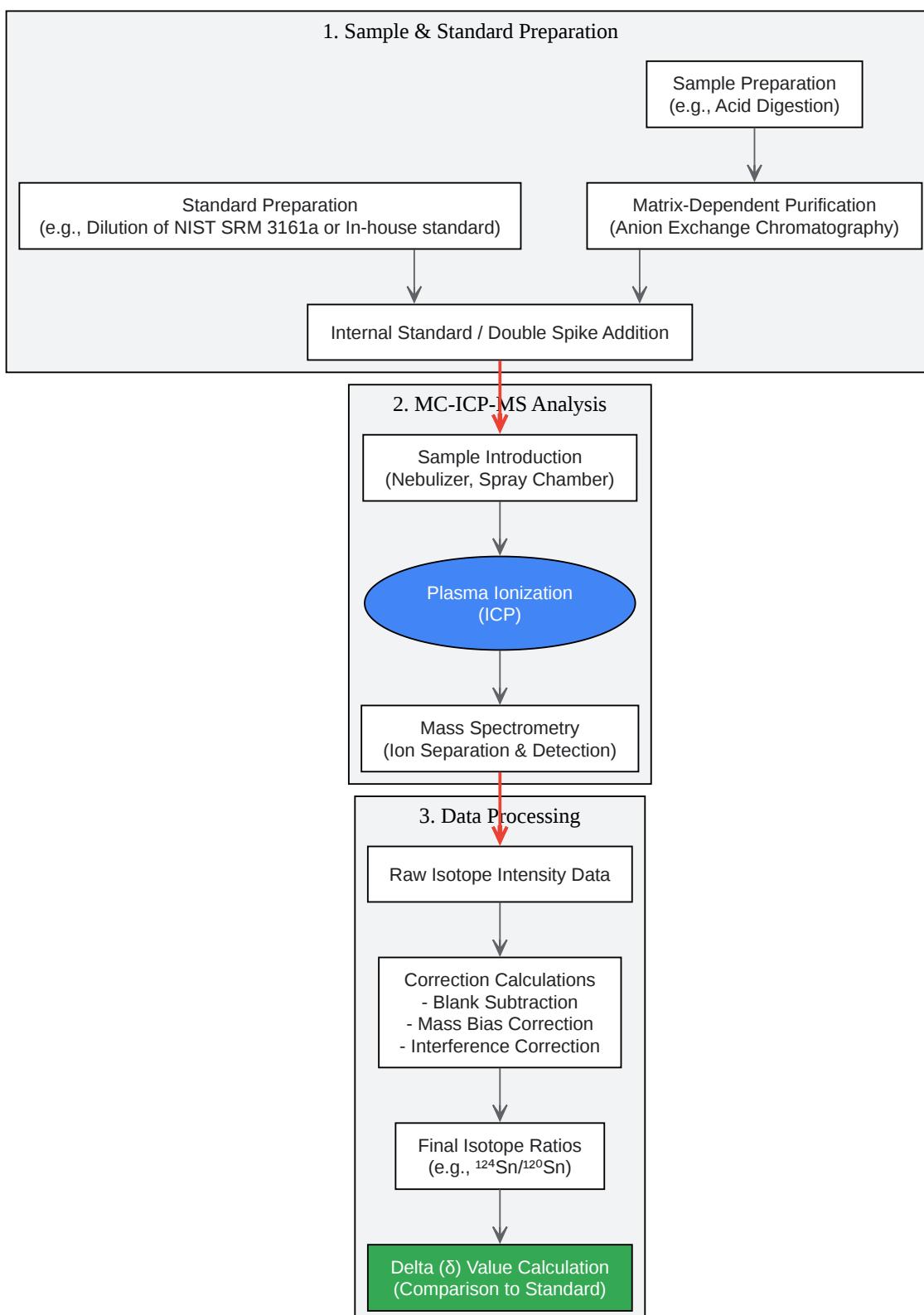
## 2. Anion Exchange Chromatography for Tin Purification from Bronze Samples

This protocol provides a general method for separating tin from a bronze sample matrix.

- Materials:
  - Anion exchange resin (e.g., TRU Resin)
  - Chromatography columns
  - 3 M Hydrochloric Acid (HCl)
  - 0.4 M Nitric Acid (HNO<sub>3</sub>)
  - Deionized water

- Procedure:
  - Column Preparation:
    - Prepare a column with the anion exchange resin.
    - Wash the resin by alternately passing 1 mL of 0.4 M HNO<sub>3</sub> and 1 mL of deionized water through the column. Repeat this wash cycle three times.
    - Condition the column by passing two 1 mL aliquots of 3 M HCl through the resin.
  - Sample Loading:
    - Dissolve the bronze sample in an appropriate acid mixture and ensure the final solution is in 3 M HCl.
    - Load the sample solution onto the conditioned column. Tin will be retained on the resin, while some matrix elements will pass through.
  - Matrix Elution (Washing):
    - Wash the column with a sufficient volume of 3 M HCl to elute matrix elements like copper.
  - Tin Elution:
    - Elute the purified tin from the resin using a suitable eluent, such as dilute HNO<sub>3</sub>.
  - Sample Collection:
    - Collect the tin-containing fraction for MC-ICP-MS analysis.

## Visualizations

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Caption: Workflow for Tin Isotopic Analysis by MC-ICP-MS.

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